molecular formula C24H19N3O4S2 B2373708 N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900002-34-8

N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2373708
CAS RN: 900002-34-8
M. Wt: 477.55
InChI Key: UKOPAGIXOMJZLA-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H19N3O4S2 and its molecular weight is 477.55. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Conformation

Research on crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, reveals insights into the folded conformation about the methylene C atom of the thioacetamide bridge. This structural aspect is crucial for understanding the molecular interactions and stability of similar compounds (Subasri et al., 2016).

Synthesis of Novel Compounds

The synthesis of novel compounds with potential biological activities is a significant area of research. For example, the creation of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone highlights the innovative approaches to developing compounds with anti-inflammatory and analgesic properties, which could be analogous to the research and development processes for "N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" (Abu‐Hashem et al., 2020).

Antitumor Activity

The exploration of antitumor activity in related chemical compounds, such as thieno[3,2-d]pyrimidine derivatives, provides a foundation for understanding how similar molecules might be leveraged in cancer research. These studies demonstrate the potential of certain chemical structures to inhibit tumor growth, suggesting a pathway for further investigation into the therapeutic applications of complex acetamides (Hafez & El-Gazzar, 2017).

Dual Inhibitor Activity

Compounds with dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, such as those based on the thieno[2,3-d]pyrimidine scaffold, illustrate the chemical versatility and potential pharmacological relevance of molecules with similar structural frameworks. This indicates the broader implications for drug discovery and the development of treatments for various diseases (Gangjee et al., 2008).

Green Synthesis Approaches

The green synthesis of related compounds, such as N-(3-Amino-4-methoxyphenyl)acetamide, underscores the importance of environmentally friendly methods in the chemical synthesis of complex molecules. This approach not only offers a sustainable path to compound development but also highlights the innovative techniques that could be applied to the synthesis of "N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" and similar molecules (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S2/c1-30-16-7-4-6-15(12-16)25-20(28)14-33-24-26-21-18-9-2-3-10-19(18)31-22(21)23(29)27(24)13-17-8-5-11-32-17/h2-12H,13-14H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOPAGIXOMJZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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